molecular formula C30H50O5 B1671164 Eldecalcitol CAS No. 104121-92-8

Eldecalcitol

Cat. No. B1671164
M. Wt: 490.7 g/mol
InChI Key: FZEXGDDBXLBRTD-SJSKTVLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eldecalcitol (ED-71) is an analog of the active form of vitamin D. It has a hydroxypropoxy group at the 2β-position of 1,25 (OH)2D3 . It is a more potent inhibitor of bone resorption than alfacalcidol in an estrogen-deficient rat model of osteoporosis . Eldecalcitol effectively and safely increased lumbar and hip bone mineral density (BMD) in osteoporotic patients who also received vitamin D3 supplementation .


Synthesis Analysis

Eldecalcitol was initially synthesized in a linear manner. The 27-step linear sequence was suboptimal due to its lengthiness and low overall yield (ca. 0.03%). A convergent approach based on the Trost coupling reaction was developed, which improved the overall yield . Further biomimetic studies were investigated for the practical production of eldecalcitol .


Molecular Structure Analysis

Eldecalcitol is an analog of 1a,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2b position . It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D, showing a long half-life in plasma .


Chemical Reactions Analysis

Eldecalcitol binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D, showing a long half-life in plasma . It also interacts with other drugs, such as Acetyldigitoxin, Alfacalcidol, Aluminum hydroxide, Beclomethasone dipropionate, and Bendroflumethiazide .


Physical And Chemical Properties Analysis

Eldecalcitol is a small molecule with a chemical formula of C30H50O5 and an average weight of 490.725 . It is an investigational drug .

Scientific Research Applications

Osteoporosis Treatment

Eldecalcitol, an analog of 1,25-dihydroxyvitamin D3, has demonstrated efficacy in preventing osteoporotic fractures. A randomized, double-blind study compared eldecalcitol with alfacalcidol in osteoporotic patients, revealing that eldecalcitol significantly reduced the incidence of vertebral and wrist fractures. It was more effective than alfacalcidol in increasing bone mineral density and decreasing bone turnover markers, suggesting its superiority in osteoporosis management (Matsumoto et al., 2011).

Pharmacokinetics

Research on eldecalcitol's pharmacokinetics has been conducted to understand its absorption and systemic exposure. Studies have assessed the bioequivalence of different eldecalcitol formulations and investigated how food intake affects its absorption. These studies contribute to optimizing eldecalcitol administration for effective treatment (Wu et al., 2022).

Bone Defect Restoration

Eldecalcitol has been studied for its role in bone defect restoration. In experiments with rats, eldecalcitol administration combined with guided bone regeneration showed promising results. It accelerated bone formation, reduced osteoclastic bone resorption, and promoted bone mineralization, highlighting its potential application in bone defect healing (Han et al., 2017).

Oral Cancer Treatment

A novel application of eldecalcitol is in the field of oncology, particularly in the treatment of oral cancer. Studies have found that eldecalcitol inhibits the proliferation and migration of oral cancer cells, induces apoptosis, and downregulates glutathione peroxidase-1 expression. These findings suggest eldecalcitol's potential as an anti-cancer drug, providing new insights into its therapeutic applications beyond bone health (Lu et al., 2021).

Bone Mineral Density and Fracture Risk Reduction

Clinical studies on eldecalcitol have consistently shown its effectiveness in increasing bone mineral density and reducing fracture risk in osteoporosis patients. It has been noted for its dual effects on metabolism of bone and calcium, making it particularly useful for elderly patients with vitamin D deficiency. These findings underscore its role in osteoporosis treatment and prevention of bone fragility (Noguchi et al., 2013).

Interaction with Mechanical Loading in Bone

Research has also explored the interaction of eldecalcitol with mechanical loading in bone. A study on rats indicated that eldecalcitol enhances the cortical bone response to mechanical loading, suggesting a synergistic effect in improving bone health. This finding is particularly relevant for patients undergoing exercise therapy in conjunction with osteoporosis treatment (Yamasaki et al., 2015).

Safety And Hazards

Eldecalcitol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It also has a higher risk of hypercalciuria .

Future Directions

Eldecalcitol has been shown to induce the modeling-based bone formation in trabeculae, i.e., “minimodeling” previously proposed by Frost, in addition to exerting anti-resorptive effects for the osteoporotic treatment . Since minimodeling-/modeling-based bone formation is not coupled with osteoclastic bone resorption, eldecalcitol may be able to induce bidirectional function—anti-resorptive effects and anabolic effects mediated by minimodeling-/modeling-based bone formation . Further large-scale trials should be conducted to verify the long-term effects and safety of ELD in osteoporosis .

properties

IUPAC Name

(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/b22-11+,23-12-/t20-,24-,25+,26-,27-,28-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEXGDDBXLBRTD-AYIMTCTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)OCCCO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eldecalcitol [1a,25-DIHYDROXY-2ß-(3-hydroxypropoxy)vitamin D3] is an analog of 1a,25-dihydroxyvitamin D3 [1,25(OH)2D3], bearing a hydroxypropoxy residue at the 2b position. Eldecalcitol is also effective in increasing bone mass and was able to enhance bone strength in rodents. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25(OH)2D, showing a long half-life in plasma.
Record name Eldecalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05295
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eldecalcitol

CAS RN

104121-92-8
Record name Eldecalcitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104121-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eldecalcitol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104121928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eldecalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05295
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELDECALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2JP8UE90H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eldecalcitol
Reactant of Route 2
Reactant of Route 2
Eldecalcitol
Reactant of Route 3
Eldecalcitol
Reactant of Route 4
Eldecalcitol
Reactant of Route 5
Eldecalcitol
Reactant of Route 6
Eldecalcitol

Citations

For This Compound
1,800
Citations
Y Noguchi, H Kawate, M Nomura… - Clinical interventions in …, 2013 - Taylor & Francis
… A Phase III clinical trial on osteoporosis showed that eldecalcitol reduced the incidence of … by eldecalcitol, the risk of wrist fracture was decreased significantly in the eldecalcitol group (…
Number of citations: 35 www.tandfonline.com
M Sanford, PL McCormack - Drugs, 2011 - Springer
… [17] Eldecalcitol is not currently available outside of Japan. This article reviews the efficacy and tolerability of eldecalcitol in Japanese patients with osteoporosis, with an overview of its …
Number of citations: 37 link.springer.com
T Matsumoto, M Ito, Y Hayashi, T Hirota, Y Tanigawara… - Bone, 2011 - Elsevier
… Eldecalcitol is an analog of 1,25-dihydroxyvitamin D 3 that improves bone … of eldecalcitol on the risk of fractures is unclear. The objective of this study is to examine whether eldecalcitol …
Number of citations: 183 www.sciencedirect.com
T Matsumoto, T Takano, H Saito, F Takahashi - BoneKEy Reports, 2014 - ncbi.nlm.nih.gov
… eldecalcitol reduced vertebral fracture incidence by 26% compared with 1.0 μg alfacalcidol. Eldecalcitol … eldecalcitol has a stronger effect in preventing falls than alfacalcidol. Because …
Number of citations: 24 www.ncbi.nlm.nih.gov
Y Jiang, H Tang, X Ma, Q Cheng, H Lin, X Jin… - Journal of Bone and …, 2019 - Springer
… eldecalcitol on BMD under vitamin D insufficiency is unknown. We examined the effect of eldecalcitol … were randomly assigned to receive 0.75 μg eldecalcitol or 1.0 μg alfacalcidol for 12 …
Number of citations: 17 link.springer.com
T Matsumoto, T Takano, S Yamakido… - The Journal of steroid …, 2010 - Elsevier
… Eldecalcitol from 0.5 to 1.0μg increased daily urinary Ca excretion in a dose-… μg eldecalcitol increased urinary Ca to a similar extent to 1.0μg alfacalcidol. Both 0.5 and 1.0μg eldecalcitol …
Number of citations: 52 www.sciencedirect.com
Z Xu, C Fan, X Zhao, H Tao - Drug Design, Development and …, 2016 - Taylor & Francis
Objective Eldecalcitol (ELD) is an active form of vitamin D analog that has been approved for the treatment of osteoporosis in Japan. Over recent years, a number of multicenter, …
Number of citations: 18 www.tandfonline.com
H Hagino - Expert opinion on pharmacotherapy, 2013 - Taylor & Francis
… to evaluate the effect of eldecalcitol on bone compared … Eldecalcitol reduced wrist fractures much greater than alfacalcidol and one of the reasons may be a stronger effect of eldecalcitol …
Number of citations: 12 www.tandfonline.com
AJ Brown, CS Ritter - Calcified tissue international, 2011 - Springer
… of eldecalcitol and calcitriol on calcium (Ca) and phosphate (Pi) handling in rats. Oral administration of eldecalcitol (… The highest dose of eldecalcitol did not alter serum Pi but stimulated …
Number of citations: 25 link.springer.com
H Liu, G Wang, T Wu, Y Mu, W Gu - Frontiers in Endocrinology, 2022 - frontiersin.org
Object: Eldecalcitol (ED-71) is a new vitamin D analog considered as the first-line drug for osteoporosis. However, inconsistent results have been reported in this regard. Hence, this …
Number of citations: 4 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.